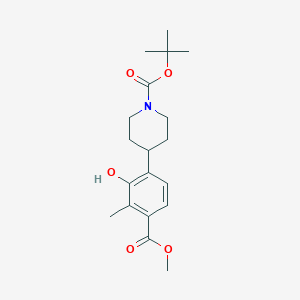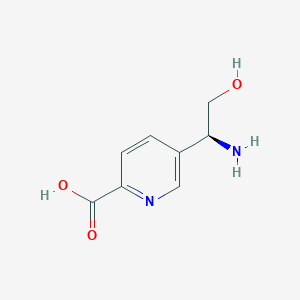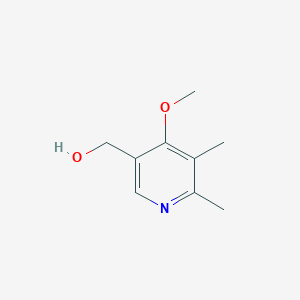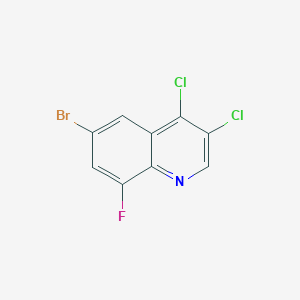
Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a phenyl ring with hydroxy, methoxycarbonyl, and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with methyl 2,4-dihydroxybenzoate, which is reacted with triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran under nitrogen atmosphere. The mixture is then treated with 1-Boc-4-hydroxypiperidine and further processed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the methoxycarbonyl group would produce a primary alcohol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(3-hydroxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate
- 4-Hydroxy-2-quinolones
Uniqueness
Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C19H27NO5 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
tert-butyl 4-(2-hydroxy-4-methoxycarbonyl-3-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO5/c1-12-14(17(22)24-5)6-7-15(16(12)21)13-8-10-20(11-9-13)18(23)25-19(2,3)4/h6-7,13,21H,8-11H2,1-5H3 |
InChI-Schlüssel |
ZBIYEYNPCDZWNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1O)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051468.png)
![3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B13051472.png)


![(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13051489.png)


![2-Cyclopropylbenzo[D]thiazol-5-OL](/img/structure/B13051508.png)
![1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13051511.png)

![ethyl (2S)-2-[[4-(aminomethyl)phenyl]sulfonyl-methylamino]-4-methylpentanoate;hydrochloride](/img/structure/B13051521.png)
